2-Methyl-6-(thiomorpholine-4-carbonyl)aniline
CAS No.: 1042776-39-5
Cat. No.: VC3344537
Molecular Formula: C12H16N2OS
Molecular Weight: 236.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1042776-39-5 |
---|---|
Molecular Formula | C12H16N2OS |
Molecular Weight | 236.34 g/mol |
IUPAC Name | (2-amino-3-methylphenyl)-thiomorpholin-4-ylmethanone |
Standard InChI | InChI=1S/C12H16N2OS/c1-9-3-2-4-10(11(9)13)12(15)14-5-7-16-8-6-14/h2-4H,5-8,13H2,1H3 |
Standard InChI Key | RMEPSQNGYOPPQQ-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)C(=O)N2CCSCC2)N |
Canonical SMILES | CC1=C(C(=CC=C1)C(=O)N2CCSCC2)N |
Introduction
Chemical Identity and Structural Characteristics
2-Methyl-6-(thiomorpholine-4-carbonyl)aniline features a complex molecular architecture consisting of an aniline core with methyl substitution at the 2-position and a thiomorpholine-4-carbonyl group at the 6-position. The compound serves as an exemplary demonstration of heterocyclic chemistry, containing both nitrogen and sulfur atoms in its structure.
Basic Identification Parameters
The compound is uniquely identified through various international chemical registry systems and naming conventions. Its CAS number (1042776-39-5) serves as the primary identifier in chemical databases and regulatory frameworks . The molecular formula C₁₂H₁₆N₂OS indicates its atomic composition, consisting of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . This formula yields a calculated molecular weight of 236.34 g/mol, a critical parameter for analytical methodologies and stoichiometric calculations .
Structural Representation and Nomenclature
The IUPAC systematic name for the compound is (2-amino-3-methylphenyl)-thiomorpholin-4-ylmethanone, which provides a complete description of its molecular structure according to international chemical naming standards . Alternative methods of structural representation include:
These notations are essential for computational chemistry, structure searching, and database integration.
Structure-Property Relationships
The structure of 2-Methyl-6-(thiomorpholine-4-carbonyl)aniline includes several functional groups that influence its reactivity and properties. The aniline moiety (amino group attached to an aromatic ring) typically confers weak basic properties and nucleophilicity, making the compound potentially reactive toward electrophiles . The methyl group at the 2-position can influence the electronic distribution in the aromatic ring through inductive effects, potentially affecting reactivity patterns .
The thiomorpholine ring system, characterized by the presence of a sulfur atom in a morpholine-like structure, contributes to the compound's three-dimensional conformation and potential biological activities. This heterocyclic component may participate in various types of non-covalent interactions, including hydrogen bonding and sulfur-based interactions .
Applications and Uses
2-Methyl-6-(thiomorpholine-4-carbonyl)aniline belongs to a broader class of functionalized anilines, which have diverse applications across multiple fields of chemistry and materials science.
Research and Development Applications
As a structurally complex small molecule, 2-Methyl-6-(thiomorpholine-4-carbonyl)aniline likely serves as an important building block in organic synthesis and medicinal chemistry research. The presence of multiple functional groups (amine, carbonyl, thiomorpholine) makes it a versatile intermediate for further derivatization and incorporation into more complex molecular architectures .
Analytical Characterization
Analytical characterization of 2-Methyl-6-(thiomorpholine-4-carbonyl)aniline is essential for confirming its identity, assessing purity, and investigating its properties in various applications.
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